1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-
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Overview
Description
1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- is a complex organic compound that belongs to the class of phthalides This compound is characterized by the presence of a benzofuranone core structure with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with phthalic anhydride under acidic conditions, followed by cyclization to form the benzofuranone core. The reaction conditions often require the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methyl-5-nitropyridine
- 1-(2-Hydroxy-3-nitrophenyl)ethanone
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- is unique due to its benzofuranone core structure combined with a nitrophenyl substituent. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Biological Activity
1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]- (CAS Number: 92858-72-5) is a compound with significant biological potential. This article explores its biological activities, particularly focusing on its antioxidant and antiplatelet properties, along with its implications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C16H11NO6 and a molecular weight of approximately 313.262 g/mol. The structure features a bicyclic isobenzofuran moiety linked to a hydroxylated nitrophenyl group, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H11NO6 |
Molecular Weight | 313.262 g/mol |
CAS Number | 92858-72-5 |
LogP | 3.308 |
PSA (Polar Surface Area) | 109.42 Ų |
Antioxidant Activity
Research indicates that derivatives of 1(3H)-isobenzofuranone exhibit potent antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is crucial in the prevention of cellular damage and various diseases.
A study demonstrated that certain derivatives showed IC50 values indicating their effectiveness compared to standard antioxidants like ascorbic acid:
Compound | IC50 (μg/mL) |
---|---|
Ascorbic Acid | 4.57 |
Compound A (28a) | 14.38 |
Compound B (28b) | 8.88 |
Compound C (28c) | 6.33 |
These results suggest that modifications to the isobenzofuranone structure can enhance antioxidant efficacy.
Antiplatelet Activity
1(3H)-Isobenzofuranone has been identified as an effective antiplatelet agent, inhibiting platelet aggregation by targeting cyclooxygenase-1 (COX-1). This mechanism reduces thromboxane A2 formation, which is pivotal in platelet activation and aggregation processes.
In comparative studies, the antiplatelet activity of these compounds was evaluated against aspirin, a common antiplatelet drug:
Compound | Inhibition (%) |
---|---|
Aspirin | Standard Reference |
Compound D | 75% |
Compound E | 80% |
These findings indicate that certain derivatives may offer superior antiplatelet effects compared to traditional therapies.
Case Study: Synthesis and Evaluation
A series of novel derivatives were synthesized through various chemical pathways, including tin powder-mediated reactions with substituted benzoic acids. The synthesized compounds were subjected to in vitro assays to evaluate their biological activities.
One notable derivative demonstrated significant antidepressant properties alongside its antioxidant and antiplatelet activities, suggesting a multifaceted therapeutic potential. The compound improved neurotransmitter levels in animal models subjected to chronic stress, indicating its potential application in treating mood disorders.
Properties
CAS No. |
66510-11-0 |
---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H11NO6/c18-13-6-5-9(17(21)22)7-12(13)14(19)8-15-10-3-1-2-4-11(10)16(20)23-15/h1-7,15,18H,8H2 |
InChI Key |
JTNHXVBVDMACIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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